

An In-depth Technical Guide to the Biochemical Properties of 2-Methylbutyroylcarnitine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbutyroylcarnitine

Cat. No.: B3022856

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyroylcarnitine, a short-chain acylcarnitine, is a critical intermediate in the catabolism of the branched-chain amino acid L-isoleucine. Its primary biochemical role is the transport of 2-methylbutyryl-CoA from the cytoplasm into the mitochondrial matrix for subsequent energy production via β -oxidation. Elevated levels of **2-Methylbutyroylcarnitine** in biological fluids are a key biomarker for the inborn error of metabolism known as 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD). This guide provides a comprehensive overview of the biochemical properties of **2-Methylbutyroylcarnitine**, including its metabolic pathway, associated disease states, and analytical methodologies for its quantification.

Introduction

2-Methylbutyroylcarnitine is an ester of carnitine and 2-methylbutyric acid.^[1] As an acylcarnitine, it is part of a large family of compounds essential for the transport of fatty acids across the inner mitochondrial membrane.^[2] This transport is a rate-limiting step in the β -oxidation of long-chain fatty acids and is also crucial for the metabolism of certain branched-chain amino acids.^{[3][4]} **2-Methylbutyroylcarnitine** is specifically involved in the metabolic pathway of L-isoleucine.^[5] The accumulation of **2-Methylbutyroylcarnitine** is indicative of a disruption in this pathway, most notably due to a deficiency in the enzyme 2-methylbutyryl-CoA dehydrogenase.^{[6][7]}

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Methylbutyroylcarnitine** is presented in Table 1.

Property	Value	Reference
Chemical Formula	C12H23NO4	[8]
Molecular Weight	245.32 g/mol	[8]
IUPAC Name	3-(2-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate	[8]
Classification	Short-chain acylcarnitine	[2]
Physical Description	Solid	[8]
Cellular Location	Cytoplasm, Mitochondria	[2]

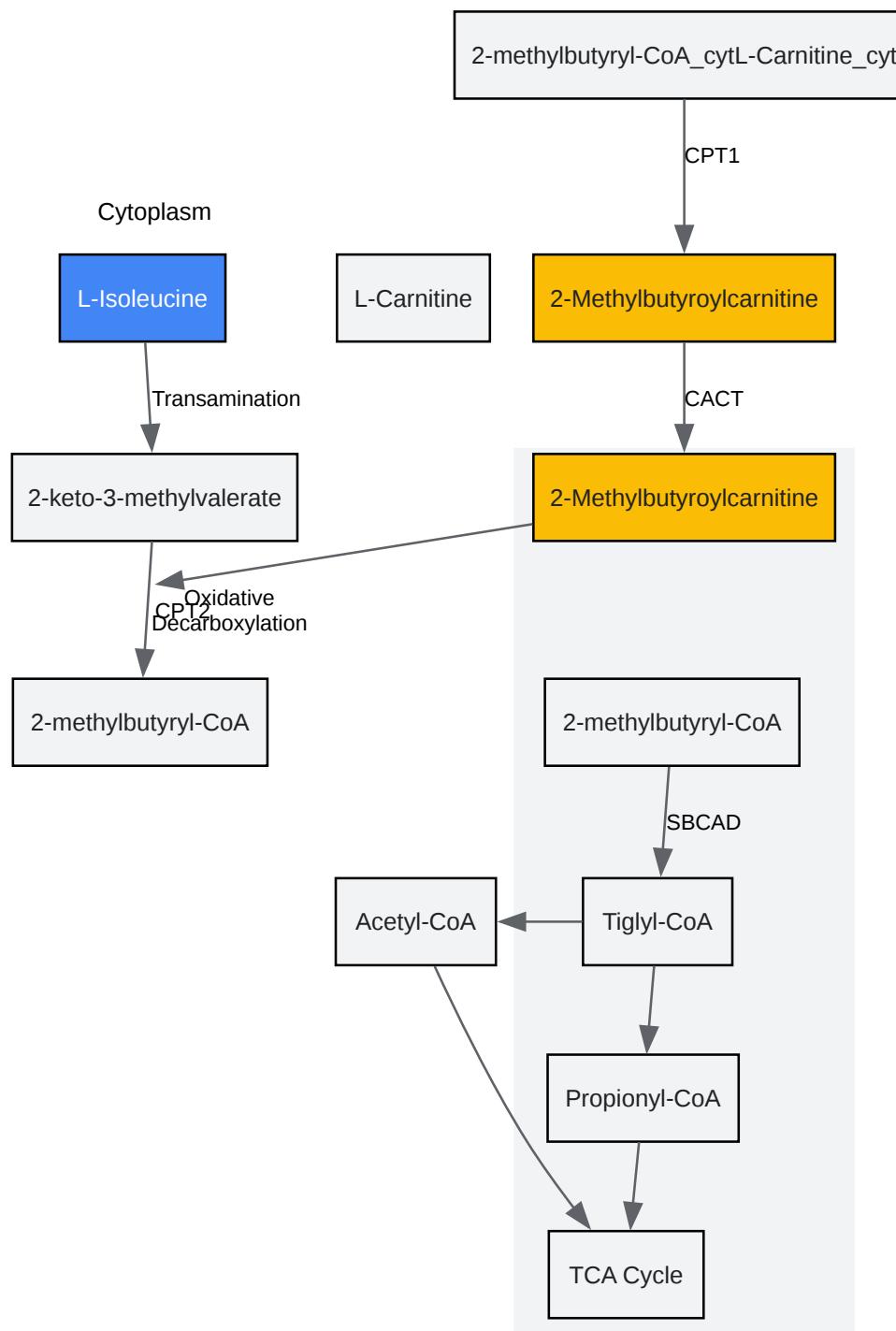
Biochemical Role and Metabolic Pathway

2-Methylbutyroylcarnitine is an intermediate in the catabolic pathway of the essential amino acid L-isoleucine. Following several initial steps in isoleucine degradation, 2-methylbutyryl-CoA is formed in the cytoplasm. For this metabolite to be further processed within the mitochondria, it must be transported across the inner mitochondrial membrane.

The transport mechanism involves the carnitine shuttle system. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, catalyzes the conversion of 2-methylbutyryl-CoA and free carnitine into **2-Methylbutyroylcarnitine** and Coenzyme A. **2-Methylbutyroylcarnitine** is then translocated across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses the process, regenerating 2-methylbutyryl-CoA and free carnitine.[3] The regenerated 2-methylbutyryl-CoA then enters the β -oxidation pathway.

A key enzymatic step in the mitochondrial catabolism of 2-methylbutyryl-CoA is its conversion to tiglyl-CoA, a reaction catalyzed by 2-methylbutyryl-CoA dehydrogenase (also known as short-branched-chain acyl-CoA dehydrogenase or SBCAD).[1][6] A deficiency in this enzyme

leads to the accumulation of 2-methylbutyryl-CoA in the mitochondria, which subsequently results in elevated levels of **2-Methylbutyroylcarnitine** in the cytoplasm and circulation.[7][9]



[Click to download full resolution via product page](#)

Figure 1: Simplified metabolic pathway of L-isoleucine catabolism.

Clinical Significance

Elevated levels of **2-Methylbutyroylcarnitine** are a primary diagnostic marker for 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD), an autosomal recessive inborn error of metabolism.^{[6][10]} While some individuals with SBCADD may be asymptomatic, others can present with a range of neurological symptoms, including developmental delay, seizures, and muscle hypotonia.^{[6][9]} Newborn screening programs that include acylcarnitine profiling by tandem mass spectrometry are crucial for the early detection of this disorder.^[7]

The accumulation of **2-Methylbutyroylcarnitine** has also been associated with other metabolic conditions, including type 2 diabetes and obesity, although its precise role in the pathophysiology of these diseases is still under investigation.^[2]

Quantitative Data

The concentration of **2-Methylbutyroylcarnitine** can vary depending on the biological matrix and the individual's metabolic state. Representative concentration ranges are provided in Table 2. It is important to note that these values can be influenced by factors such as age, diet, and the presence of metabolic disorders.

Biological Matrix	Condition	Concentration Range	Reference
Plasma	Normal	0.02 - 0.2 μ M	[11]
Plasma	SBCADD	Significantly Elevated	[7]
Dried Blood Spot	Normal Newborn	< 0.5 μ M	[7]
Dried Blood Spot	SBCADD Newborn	> 1.0 μ M	[7]
Urine	Normal	Low to Undetectable	[12]
Urine	SBCADD	Significantly Elevated	[9]

Experimental Protocols

The quantification of **2-Methylbutyroylcarnitine** is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized

protocol for the analysis of acylcarnitines in plasma.

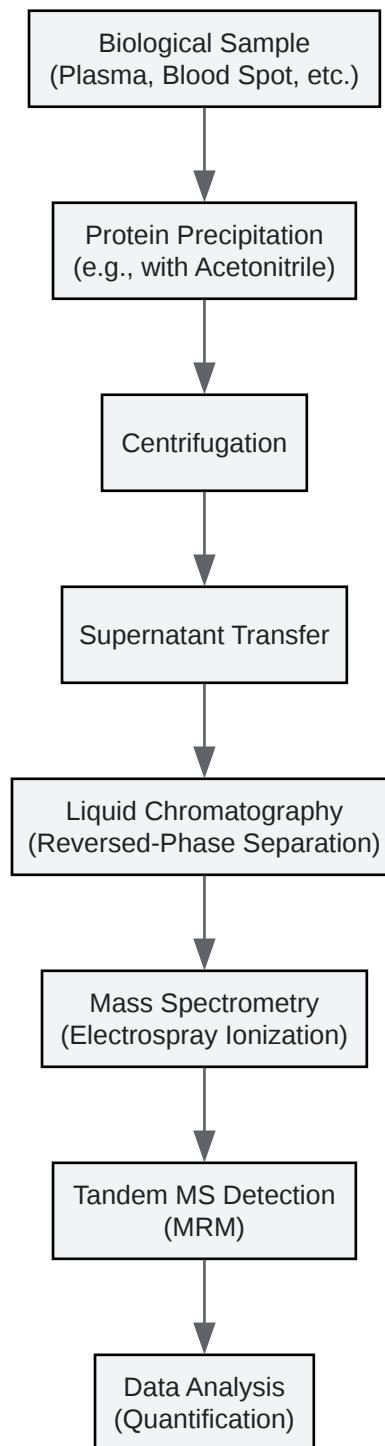
Sample Preparation (Protein Precipitation)

- To 50 μ L of plasma in a microcentrifuge tube, add 150 μ L of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., deuterated **2-Methylbutyroylcarnitine**).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 \times g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m particle size) is commonly used.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes) is used to separate the acylcarnitines.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μ L.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transition for **2-Methylbutyroylcarnitine**: The precursor ion is the protonated molecule $[M+H]^+$ at m/z 246.2. A characteristic product ion is monitored, typically at m/z 85.1, which corresponds to the trimethylamine fragment of the carnitine moiety.
- Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined using a calibration curve prepared with known concentrations of **2-Methylbutyroylcarnitine**.



[Click to download full resolution via product page](#)

Figure 2: General workflow for the quantification of **2-Methylbutyroylcarnitine**.

Conclusion

2-Methylbutyroylcarnitine is a biochemically significant molecule that plays a crucial role in amino acid metabolism and cellular energy production. Its quantification in biological fluids is a vital tool for the diagnosis and monitoring of inborn errors of metabolism, particularly 2-methylbutyryl-CoA dehydrogenase deficiency. Further research into the role of **2-Methylbutyroylcarnitine** in more common metabolic diseases may reveal novel therapeutic targets and enhance our understanding of metabolic dysregulation. The methodologies outlined in this guide provide a robust framework for the accurate and reliable measurement of this important biomarker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Human Metabolome Database: Showing metabocard for 2-Methylbutyroylcarnitine (HMDB0000378) [hmdb.ca]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. A general introduction to the biochemistry of mitochondrial fatty acid β -oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. metabolicsupportuk.org [metabolicsupportuk.org]
- 7. publications.aap.org [publications.aap.org]
- 8. 2-Methylbutyroylcarnitine | C12H23NO4 | CID 6426901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-methylbutyryl-CoA dehydrogenase deficiency associated with autism and mental retardation: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening [frontiersin.org]

- 11. Detection and quantitation of acylcarnitines in plasma and blood spots from patients with inborn errors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biochemical Properties of 2-Methylbutyroylcarnitine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3022856#biochemical-properties-of-2-methylbutyroylcarnitine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com